[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE
Description
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is an organic compound that features a combination of aromatic and ester functional groups
Properties
IUPAC Name |
[2-(4-methylanilino)-2-oxoethyl] 2-(4-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-12-2-8-15(9-3-12)19-16(20)11-22-17(21)10-13-4-6-14(18)7-5-13/h2-9H,10-11H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRVFCMURQZNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE typically involves the esterification of 2-(4-chlorophenyl)acetic acid with [2-(4-Methylanilino)-2-oxoethyl] alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a useful probe for investigating biochemical processes.
Medicine
In medicinal chemistry, this compound is explored for its pharmacological properties. It may act as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- [2-(4-Methylanilino)-2-oxoethyl] 2-(4-bromophenyl)acetate
- [2-(4-Methylanilino)-2-oxoethyl] 2-(4-fluorophenyl)acetate
- [2-(4-Methylanilino)-2-oxoethyl] 2-(4-iodophenyl)acetate
Uniqueness
Compared to similar compounds, [(4-METHYLPHENYL)CARBAMOYL]METHYL 2-(4-CHLOROPHENYL)ACETATE exhibits unique reactivity due to the presence of the chlorine atom
Biological Activity
[(4-Methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate is an organic compound with potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.
- Molecular Formula : C17H15ClNO3
- Molecular Weight : 352.76 g/mol
- CAS Number : 391239-68-2
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly enzymes. The compound can act as an enzyme inhibitor by binding to the active sites, thereby blocking substrate access. This inhibition can lead to altered metabolic pathways and cellular functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key metabolic enzymes involved in various biochemical pathways.
- Signal Transduction Modulation : It may affect signaling proteins, influencing cellular responses to external stimuli.
Medicinal Chemistry
Research indicates that this compound could serve as a pharmacophore in drug development. Its structural features allow it to be explored for potential therapeutic applications against various diseases.
Case Studies
- Anticancer Activity : In vitro studies have suggested that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Anti-inflammatory Properties : Preliminary investigations indicate that it may reduce inflammatory markers in cellular models, suggesting its utility in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| [(3-Chlorophenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate | C17H15Cl2NO3 | Moderate enzyme inhibition |
| This compound | C17H15ClNO3 | Strong enzyme inhibition, potential anticancer activity |
| [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 2-(4-chlorophenyl)acetate | C17H15ClFNO3 | Limited biological data available |
Research Findings
Recent studies have focused on the synthesis and characterization of this compound, highlighting its potential as a versatile intermediate in the synthesis of other biologically active molecules. The following data summarizes key findings from relevant literature:
- Synthesis Methods : Multi-step synthetic routes have been established, including carbamate formation followed by esterification.
- Biological Assays : Various assays have demonstrated its inhibitory potential against specific enzymes linked to metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
